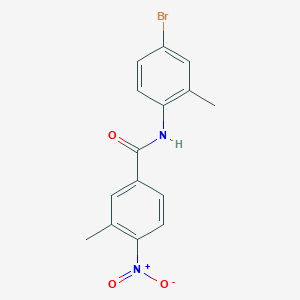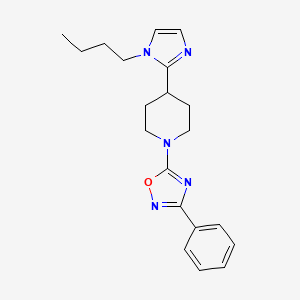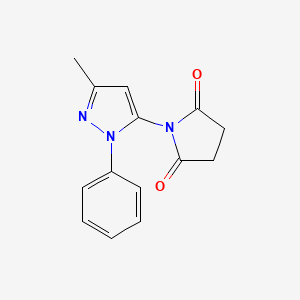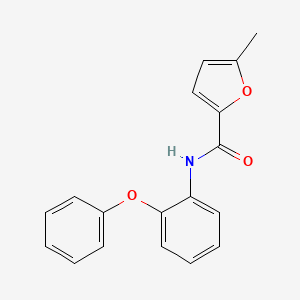![molecular formula C21H24ClN3O B5603413 1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine](/img/structure/B5603413.png)
1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, where a precursor compound is reacted with a suitable nucleophile. For example, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, a related compound, demonstrates a simple and efficient process characterized by spectral analysis (Balaraju, Kalyani, & Laxminarayana, 2019). Similar methodologies may be applicable to the synthesis of "1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine".
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often analyzed through crystallography and spectral studies. For instance, the crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was determined using single-crystal X-ray diffraction, revealing nonplanar molecular geometry (Xue, 2011). Such structural insights are crucial for understanding the chemical behavior and potential interactions of "this compound".
Chemical Reactions and Properties
Piperazine derivatives can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of functional groups like pyridine and piperazine. The reactivity of such compounds can be influenced by the electronic and steric effects of substituents, as seen in the synthesis of related compounds (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure. The presence of heteroatoms and functional groups can affect intermolecular interactions, thereby impacting these properties. For related compounds, such analyses are essential for determining suitability for various applications (Georges, Vercauteren, Evrard, & Durant, 1989).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of piperazine derivatives in chemical reactions and biological systems. The electron-donating or withdrawing nature of substituents can significantly affect these properties, as demonstrated in studies of similar compounds (Malinka, 1990).
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Synthesis
Piperazine-1-yl-1H-indazole derivatives, which are structurally similar to 1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine, play a significant role in medicinal chemistry. These compounds are synthesized efficiently and are characterized using spectral analysis. Docking studies are often conducted to understand their interactions with biological targets, suggesting their importance in drug development processes (V. Balaraju, S. Kalyani, & E. Laxminarayana, 2019).
Antagonist Activity
Compounds structurally related to this compound, such as L-745,870, have been studied as dopamine D(4) selective antagonists. These antagonists are investigated for their potential in treating conditions like schizophrenia. Their metabolism and biotransformation processes in various species including humans have been examined using techniques like liquid chromatography-tandem mass spectrometry (K. Zhang et al., 2000).
Antibacterial Agents
Derivatives of piperazinyl compounds have been prepared and evaluated for their antibacterial activity. Notably, certain derivatives have shown greater activity against gram-negative bacteria, including Pseudomonas aeruginosa, than established compounds like piromidic acid. These studies help in understanding structure-activity relationships, crucial for developing new antibacterial agents (J. Matsumoto & S. Minami, 1975).
Receptor Interaction Studies
Investigations into the molecular interactions of antagonists structurally similar to this compound, such as SR141716, have provided insights into the conformational dynamics and binding interactions with receptors like the CB1 cannabinoid receptor. These studies aid in understanding the pharmacophore models for receptor ligands, crucial for drug design (J. Shim et al., 2002).
Dopamine and Serotonin Receptor Affinity
Compounds like this compound are part of a class that shows potent affinity for dopamine D-2 and serotonin 5-HT2 receptors. Such properties are relevant in the development of treatments for conditions such as schizophrenia and other psychiatric disorders (J. Perregaard et al., 1992).
Antagonists for Adenosine Receptors
Piperazine derivatives have been studied for their role as adenosine A2a receptor antagonists, showing potential in models of Parkinson's disease. These studies involve replacing the piperazinyl group with various diamines to evaluate their affinity and selectivity towards A2a receptors, which is critical for understanding their therapeutic potential (C. Vu et al., 2004).
Propriétés
IUPAC Name |
1-[4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-20-8-5-16(14-23-20)15-24-9-11-25(12-10-24)21(26)13-18-7-6-17-3-1-2-4-19(17)18/h1-5,8,14,18H,6-7,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESFGMVYDMEEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)N3CCN(CC3)CC4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603337.png)


![2-(1-naphthylamino)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5603366.png)


![(1R*,5R*)-N-(2-methoxy-5-methylphenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5603385.png)
![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5603406.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5603419.png)
![N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5603422.png)
![2-[(4-chlorophenyl)amino]-N-phenylnicotinamide](/img/structure/B5603429.png)
![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)